Benzyl L-histidinate dihydrochloride
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Overview
Description
Benzyl L-histidinate dihydrochloride is a chemical compound with the molecular formula C13H15N3O2.2ClH and a molecular weight of 318.19898 . It is a derivative of L-histidine, an essential amino acid, and is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl L-histidinate dihydrochloride typically involves the esterification of L-histidine with benzyl alcohol, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The product is then purified using techniques such as crystallization and recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Benzyl L-histidinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring in the histidine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Benzyl L-histidinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl L-histidinate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Benzyl L-histidinate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to the active site of enzymes and modulating their activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
- L-histidine methyl ester dihydrochloride
- L-histidinium hydrochloride monohydrate
- L-histidinium methyl ester dihydrochloride
Comparison: Benzyl L-histidinate dihydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to L-histidine methyl ester dihydrochloride, this compound has enhanced stability and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
31321-62-7 |
---|---|
Molecular Formula |
C13H16ClN3O2 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H15N3O2.ClH/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;/h1-5,7,9,12H,6,8,14H2,(H,15,16);1H/t12-;/m0./s1 |
InChI Key |
FRJRDAPZBUIVLH-YDALLXLXSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N.Cl.Cl |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N.Cl |
Key on ui other cas no. |
31321-62-7 |
sequence |
H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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